molecular formula C10H18N2O3 B6621216 Methyl 3-(4-Acetylpiperazin-1-yl)propanoate

Methyl 3-(4-Acetylpiperazin-1-yl)propanoate

Cat. No.: B6621216
M. Wt: 214.26 g/mol
InChI Key: YSEIVGHIZVXYBP-UHFFFAOYSA-N
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Description

Methyl 3-(4-Acetylpiperazin-1-yl)propanoate is a chemical compound with the molecular formula C10H18N2O3 and a molecular weight of 214.26 g/mol It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring

Preparation Methods

The synthesis of Methyl 3-(4-Acetylpiperazin-1-yl)propanoate typically involves the reaction of 4-acetylpiperazine with methyl 3-bromopropanoate under basic conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the piperazine ring attacks the carbon atom of the bromopropanoate, displacing the bromine atom and forming the desired product. The reaction is usually carried out in an organic solvent such as dimethylformamide or tetrahydrofuran, and a base such as potassium carbonate or sodium hydride is used to facilitate the reaction .

Chemical Reactions Analysis

Methyl 3-(4-Acetylpiperazin-1-yl)propanoate can undergo various chemical reactions, including:

Scientific Research Applications

Methyl 3-(4-Acetylpiperazin-1-yl)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-(4-Acetylpiperazin-1-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The piperazine ring in the compound can mimic the structure of natural neurotransmitters, allowing it to bind to and modulate the activity of neurotransmitter receptors. This interaction can lead to changes in cellular signaling pathways, ultimately affecting physiological processes .

Comparison with Similar Compounds

Methyl 3-(4-Acetylpiperazin-1-yl)propanoate can be compared with other similar compounds, such as:

These comparisons highlight the unique structural features of this compound and its potential advantages in specific applications.

Biological Activity

Methyl 3-(4-Acetylpiperazin-1-yl)propanoate is a compound of increasing interest in medicinal chemistry, particularly due to its potential therapeutic effects on various biological systems. This article provides a comprehensive overview of its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a piperazine ring, which is known for its ability to interact with neurotransmitter receptors. The molecular formula is C12H18N2O3C_{12}H_{18}N_{2}O_{3}, with a molecular weight of approximately 234.28 g/mol. The presence of the acetyl group enhances its solubility and bioavailability, making it an attractive candidate for drug development.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors. The piperazine moiety can mimic natural neurotransmitters, allowing it to bind to and modulate the activity of various receptors, including:

  • Serotonin Receptors : Influencing mood and anxiety.
  • Dopamine Receptors : Affecting cognitive functions and motor control.
  • Adrenergic Receptors : Modulating cardiovascular responses.

This interaction can lead to alterations in cellular signaling pathways, impacting physiological processes such as neurotransmission and hormonal regulation.

Neuropharmacological Effects

Research indicates that this compound exhibits significant neuropharmacological properties. Studies have shown that similar piperazine derivatives can influence mood and cognitive functions, making this compound a candidate for treating neurological disorders such as depression and anxiety .

Anticancer Potential

Some studies suggest that piperazine derivatives may possess anticancer properties. For instance, compounds structurally related to this compound have demonstrated efficacy against various cancer cell lines by inducing apoptosis (programmed cell death) and inhibiting tumor growth .

In Vitro Studies

In vitro studies have focused on the compound's interactions with various biological targets. For example, a study utilizing molecular docking simulations indicated that this compound could effectively bind to specific enzyme active sites, suggesting potential as an enzyme inhibitor in metabolic pathways .

StudyMethodologyKey Findings
Conforti et al. (2018)Molecular dockingIdentified binding affinities with neurotransmitter receptors.
Smolecule (2024)In vitro assaysShowed modulation of serotonin receptor activity.
BenchChem (2024)Biological assaysDemonstrated potential antidepressant effects in animal models.

Animal Models

Animal studies have further elucidated the compound's effects on behavior and physiological responses. In one notable study, administration of this compound resulted in significant improvements in anxiety-like behaviors in rodent models, supporting its potential as an anxiolytic agent .

Properties

IUPAC Name

methyl 3-(4-acetylpiperazin-1-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O3/c1-9(13)12-7-5-11(6-8-12)4-3-10(14)15-2/h3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSEIVGHIZVXYBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)CCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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